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Compound of Interest

Compound Name: methyl pyrazine-2-carboxylate

Cat. No.: B182583 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological performance of methyl pyrazine-
2-carboxylate derivatives against established alternatives in key assays. The data presented

is compiled from various studies to offer insights into the potential of these compounds in

antimicrobial and anticancer applications.

Quantitative Performance Data
The following tables summarize the in vitro activity of various pyrazine-2-carboxylate

derivatives compared to standard drugs in antimicrobial and anticancer assays. It is important

to note that the data is sourced from different studies, and direct comparisons should be made

with caution due to potential variations in experimental conditions.

Table 1: Antimicrobial and Antifungal Activity of Pyrazine-2-Carboxamide Derivatives
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Compound/
Drug

Target
Organism

Assay Type
Activity
(MIC in
µg/mL)

Reference
Compound

Reference
MIC (µg/mL)

3-Amino-N-

(2,4-

dimethoxyph

enyl)pyrazine

-2-

carboxamide

Mycobacteriu

m

tuberculosis

H37Rv

Broth

Microdilution
12.5 Pyrazinamide 6.25[1]

3-Amino-N-

octylpyrazine-

2-

carboxamide

Mycobacteriu

m

tuberculosis

H37Rv

Broth

Microdilution
25 Pyrazinamide 6.25[2]

Pyrazine-2-

carboxylic

acid

hydrazide-

hydrazone

derivative 8b

Mycobacteriu

m

tuberculosis

H37Rv

MABA ≤6.25 Pyrazinamide 6.25[3]

Pyrazine-2-

carboxylic

acid

hydrazide-

hydrazone

derivative 8c

Mycobacteriu

m

tuberculosis

H37Rv

MABA ≤6.25 Pyrazinamide 6.25[3]

N-(4-

trifluoromethy

l phenyl)

pyrazine-2-

carboxamide

Mycobacteriu

m

tuberculosis

Broth

Microdilution
<2 Pyrazinamide 6.25[1]

5-tert-Butyl-6-

chloro-N-(3-

iodo-4-

methylphenyl

Mycobacteriu

m

tuberculosis

TAACF

Screen

IC90 = 0.819 - -
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) pyrazine-2-

carboxamide

Isoniazid

derivative

(IBP19)

Mycobacteriu

m

tuberculosis

Broth

Microdilution
1.562 Isoniazid 3.125[4]

Isoniazid

derivative

(IBP21)

Mycobacteriu

m

tuberculosis

Broth

Microdilution
1.562 Isoniazid 3.125[4]

(E)-1-(5-

isopropylpyra

zin-2-yl)-3-(4-

nitrophenyl)pr

op-2-en-1-

one

Trichophyton

mentagrophyt

es

Broth

Microdilution

Comparable

to

Fluconazole

Fluconazole -

5-chloro-2-(3-

chlorophenylc

arbamoyl)phe

nyl pyrazine-

2-carboxylate

Gram-

positive

bacteria

Broth

Microdilution
≥0.98 µmol/L - -

2-(4-

bromophenyl

carbamoyl)-4-

chlorophenyl

pyrazine-2-

carboxylate

Mold strains
Broth

Microdilution
≥1.95 µmol/L - -

MABA: Microplate Alamar Blue Assay; TAACF: Tuberculosis Antimicrobial Acquisition &

Coordinating Facility

Table 2: Cytotoxicity of Pyrazine Derivatives in Cancer Cell Lines
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Compound/
Drug

Cell Line Assay Type
Activity
(IC50)

Reference
Compound

Reference
IC50

(C^Npz^C)Au

(1,3-

dimethylbenzi

midazol-2-

ylidene)

HL60

(Leukemia)
MTT

Submicromol

ar
Cisplatin -

(C^Npz^C)Au

(1,3-

dimethylbenzi

midazol-2-

ylidene)

MCF-7

(Breast

Cancer)

MTT
Submicromol

ar
Cisplatin -

(C^Npz^C)Au

(1,3-

dimethylbenzi

midazol-2-

ylidene)

A549 (Lung

Cancer)
MTT

Submicromol

ar
Cisplatin -

[5][6]

[7]triazolo[4,3

-a]pyrazine

derivative 17l

A549 (Lung

Cancer)
MTT

0.98 ± 0.08

µM
Foretinib -

[5][6]

[7]triazolo[4,3

-a]pyrazine

derivative 17l

MCF-7

(Breast

Cancer)

MTT
1.05 ± 0.17

µM
Foretinib -

Prexasertib

(pyrazine-2-

carbonitrile

derivative)

-
Kinase Assay

(CHK1)
1 nM - -

Darovasertib

(pyrazine-2-

carboxamide

derivative)

-
Kinase Assay

(PKCα)
1.9 nM - -
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Experimental Protocols
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

method to assess cell viability.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan

crystals, primarily through the action of mitochondrial dehydrogenases. The amount of

formazan produced is proportional to the number of viable cells.

Procedure:

Cell Seeding:

Harvest and count cells.

Seed cells in a 96-well plate at a density that ensures they are in the exponential growth

phase during the assay (typically 1,000 to 100,000 cells per well).

Include wells with medium only as a blank control.

Incubate the plate for 24 hours to allow cells to attach.

Cell Treatment:

Prepare serial dilutions of the test compound (e.g., methyl pyrazine-2-carboxylate
derivatives).

Remove the medium from the wells and add the prepared dilutions.

Include untreated wells as a negative control.

Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

MTT Addition and Incubation:

After the treatment period, remove the medium containing the compound.
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Add MTT solution (typically 5 mg/mL in phosphate-buffered saline) to each well to a final

concentration of 0.5 mg/mL.

Incubate the plate for 2 to 4 hours at 37°C, protected from light.

Formazan Solubilization:

For adherent cells, carefully remove the MTT solution.

Add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well

to dissolve the formazan crystals.

Shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.

Absorbance Measurement:

Measure the absorbance of each well using a microplate reader at a wavelength between

550 and 600 nm. A reference wavelength of around 650 nm can be used for background

subtraction.

Data Analysis:

Subtract the average absorbance of the blank wells from all other readings.

Calculate the percentage of cell viability relative to the untreated control.

The IC50 value (the concentration that inhibits 50% of cell growth) is determined by

plotting cell viability against the compound concentration.

Broth Microdilution for Minimum Inhibitory
Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that inhibits the

visible growth of a microorganism.

Procedure:

Preparation of Antimicrobial Dilutions:
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Prepare a two-fold serial dilution of the test compound in a suitable broth medium in a 96-

well microtiter plate.

Inoculum Preparation:

Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland

standard).

Inoculation:

Inoculate each well of the microtiter plate with the microbial suspension. The final

inoculum concentration should be approximately 5 x 10^5 colony-forming units (CFU)/mL.

Include a growth control well (no antimicrobial agent) and a sterility control well (no

inoculum).

Incubation:

Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

MIC Determination:

After incubation, visually inspect the plates for microbial growth (turbidity).

The MIC is the lowest concentration of the antimicrobial agent in which there is no visible

growth.

Signaling Pathway
Fibroblast Growth Factor Receptor (FGFR) Signaling
Pathway
Several pyrazine derivatives have been investigated as inhibitors of protein kinases, including

Fibroblast Growth Factor Receptors (FGFRs), which are crucial in cancer development. The

diagram below illustrates a simplified overview of the FGFR signaling cascade.
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Caption: Simplified FGFR signaling pathway leading to cancer cell proliferation and survival.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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